Home > Products > Screening Compounds P100807 > 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione
8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione - 853029-57-9

8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione

Catalog Number: EVT-468230
CAS Number: 853029-57-9
Molecular Formula: C20H17BrN6O2
Molecular Weight: 453.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione" represents a class of quinazoline derivatives that have garnered interest in the scientific community due to their potential as therapeutic agents. Quinazolines are heterocyclic compounds that have shown a wide range of biological activities, including antitumor properties. The interest in these compounds is partly due to their ability to inhibit tyrosine kinases, which are key regulators of signal transduction pathways and are implicated in the pathogenesis of various cancers.

Applications in Various Fields

Antitumor Activity

The primary application of quinazoline derivatives is in the field of oncology, where they are investigated for their antitumor activity. The first paper presents a compound with a Michael acceptor that has shown excellent oral activity in a human epidermoid carcinoma xenograft model in nude mice1. This suggests that such compounds could be developed into oral chemotherapeutic agents for the treatment of cancers that overexpress EGFR and HER-2.

Chemical Synthesis and Reactivity

In the realm of chemical synthesis, the second paper discusses the preparation of a related compound, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione, and its interactions with various nucleophilic reagents2. This work is significant as it provides insights into the reactivity of quinazoline derivatives, which is essential for the design and synthesis of new compounds with potential biological activities.

Case Studies

While the provided data does not include specific case studies, the information from the first paper implies that the quinazoline derivatives have been tested in vivo using animal models, which serve as case studies for their antitumor efficacy1. These studies are crucial for understanding the therapeutic potential and safety profile of these compounds before they can be considered for clinical trials in humans.

Source and Classification

The compound is listed under several chemical databases and suppliers, including Chemical Book and PubChem, where it is identified by its CAS Number 853029-57-9. It falls under the category of purine derivatives and is recognized for its structural complexity due to the presence of both bromine and quinazoline moieties, which are significant in biological activity.

Synthesis Analysis

The synthesis of 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione involves multiple steps that can include the following methods:

  1. Starting Materials: The synthesis typically begins with readily available purine derivatives or quinazoline-based compounds.
  2. Bromination: The introduction of the bromine atom at the 8-position can be achieved through electrophilic bromination methods.
  3. Alkyne Formation: The butynyl group is introduced via alkylation reactions involving terminal alkynes.
  4. Methylation: The addition of methyl groups can be performed using methyl iodide in the presence of bases such as potassium carbonate.
  5. Final Coupling: The final product is obtained by coupling the various intermediates through condensation reactions.

Specific experimental conditions such as temperature, reaction time, and solvent choice are crucial for optimizing yields and purity. For example, reactions may be carried out under inert atmospheres (e.g., nitrogen or argon) to prevent side reactions.

Molecular Structure Analysis

The molecular structure of 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione can be described as follows:

  1. Core Structure: The compound features a purine core characterized by a fused bicyclic structure containing nitrogen atoms at positions 1, 3, 7, and 9.
  2. Functional Groups:
    • A bromo substituent at position 8 enhances reactivity.
    • A butynyl chain at position 7 introduces alkyne functionality.
    • A methyl group at position 3 contributes to steric hindrance and electronic properties.
    • A quinazoline moiety at position 1 adds complexity and potential biological activity.

The three-dimensional conformation can be analyzed using computational chemistry tools to predict its behavior in biological systems.

Chemical Reactions Analysis

The compound participates in various chemical reactions typical for purines and their derivatives:

  1. Electrophilic Substitution: The brominated position allows for further electrophilic substitutions that can modify biological activity.
  2. Nucleophilic Attacks: The presence of electron-withdrawing groups enhances nucleophilicity at certain positions, facilitating reactions with nucleophiles.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur at the carbonyl groups.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.

Mechanism of Action

The mechanism of action for 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione primarily involves its interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in nucleotide metabolism or signaling pathways due to its structural similarity to natural purines.
  2. Receptor Binding: The quinazoline moiety could facilitate binding to specific receptors involved in cellular signaling or cancer pathways.

Experimental studies would be necessary to elucidate its precise mechanism through biochemical assays.

Physical and Chemical Properties Analysis

Key physical and chemical properties of 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione include:

PropertyValue
Melting Point>255°C (decomposes)
Boiling PointPredicted around 602.9±65°C
Density1.55 g/cm³
SolubilitySlightly soluble in DMSO; very slightly in methanol (when heated)
pKaApproximately 2.34 (predicted)
AppearanceSolid; white to pale yellow

These properties indicate that the compound is relatively stable under standard conditions but requires careful handling due to potential decomposition at high temperatures.

Applications

8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione has several scientific applications:

  1. Pharmaceutical Development: As an intermediate in synthesizing drugs targeting various diseases such as cancer or metabolic disorders.
  2. Biochemical Research: Useful in studying purine metabolism and signaling pathways due to its structural similarity to natural nucleotides.
  3. Material Science: Potential applications in developing new materials with specific electronic or optical properties based on its unique structure.
Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methylquinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione. This name reflects its core heterocyclic systems and substituents:

  • Purine scaffold: A xanthine derivative (3,7-dihydro-purine-2,6-dione) with methyl and bromo substituents at positions 3 and 8.
  • Quinazoline moiety: A 4-methylquinazolin-2-yl group linked via a methylene bridge to N1 of the purine.
  • Alkyne chain: A but-2-ynyl group attached to N7 of the purine ring.The compound belongs to the N-alkylated xanthine class and serves as a key intermediate for dipeptidyl peptidase 4 (DPP4) inhibitors like linagliptin [4] [7].

Molecular Formula and Weight

The molecular formula C₂₀H₁₇BrN₆O₂ is consistently verified across multiple sources [1] [2] [3]. Key mass data include:

  • Molecular weight: 453.29 g/mol [3] [8].
  • Accurate mass: 452.0596 g/mol (calculated for C₂₀H₁₇BrN₆O₂) [3].
  • Elemental composition: Carbon (53.00%), Hydrogen (3.78%), Bromine (17.62%), Nitrogen (18.54%), Oxygen (7.06%) [10].

Table 1: Elemental Analysis

ElementPercentageAtomic Contribution
Carbon53.00%20 atoms
Hydrogen3.78%17 atoms
Bromine17.62%1 atom
Nitrogen18.54%6 atoms
Oxygen7.06%2 atoms

CAS Registry Number and Synonyms

The compound is unambiguously identified by its CAS Registry Number: 853029-57-9 [1] [7] [8]. It is cataloged under diverse synonyms in chemical databases:

Table 2: Common Synonyms

SynonymSource
1-[(4-Methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine [1] [7]
8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione [3] [10]
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione [4] [7]
Linagliptin Intermediate F [7]

Structural Elucidation via Spectral Analysis

Structural characterization employs spectroscopic techniques, though experimental spectral data are limited in public sources. Inferences can be drawn from molecular descriptors and related compounds:

  • NMR Predictions:
  • ¹H NMR: Expected signals include the quinazoline aromatic protons (δ 7.70–8.20 ppm), methylene bridge (CH₂, δ ~5.30 ppm), butynyl chain protons (δ ~1.90 and 4.70 ppm), and methyl groups (δ 2.50–3.00 ppm) [3] [6].
  • ¹³C NMR: Carbonyl carbons (purine C2/C6) at δ 155–160 ppm, bromo-substituted purine C8 at δ 152 ppm, and alkyne carbons at δ 75–85 ppm [6].
  • Mass Spectrometry: High-resolution MS shows a molecular ion peak at m/z 452.0596 [M]⁺, with fragments at m/z 375.08 (loss of –Br) and 298.11 (loss of butynyl) [3] [10].
  • IR Spectroscopy: Key absorptions include C=O stretches (1690–1740 cm⁻¹), C≡C vibrations (2200 cm⁻¹), and C–Br bonds (650 cm⁻¹) [7].
  • SMILES & InChI:
  • SMILES: CC#CCn1c(Br)nc2N(C)C(=O)N(Cc3nc(C)c4ccccc4n3)C(=O)c12 [3]
  • InChIKey: ZQXXLCFODFXRIA-UHFFFAOYSA-N [10]

Table 3: Predicted Spectral Signatures

TechniqueKey SignalsStructural Assignment
¹H NMRδ 3.00–3.50 ppm (s, 3H)N3–CH₃
δ 4.70 ppm (s, 2H)N7–CH₂–C≡C
δ 5.30 ppm (s, 2H)N1–CH₂–quinazoline
IR1695 cm⁻¹ (s)Purine C2=O/C6=O
2200 cm⁻¹ (m)Alkyne C≡C stretch

Crystallographic Studies and Conformational Analysis

No single-crystal X-ray diffraction data are publicly available. However, computational and physicochemical analyses provide insights:

  • Conformational Flexibility: The butynyl chain and quinazoline group adopt orthogonal orientations relative to the purine plane, minimizing steric clashes. The methylene linker allows rotational freedom [7] [10].
  • Density and Packing: Experimental density is 1.55–1.60 g/cm³, suggesting tight crystal packing. Predicted boiling point is 602.9°C at 760 mmHg [8] [10].
  • Melting Behavior: Decomposition occurs above 255°C without a clear melting point, indicating thermal instability [7] [8].
  • Computational Models: Molecular mechanics simulations reveal intramolecular interactions between the quinazoline N1 and purine C6=O, stabilizing a folded conformation [10].
  • Hydrogen Bonding: Solid-state IR shows no N–H stretches, consistent with N-methylation. Weak C–H···O interactions may govern crystal lattice formation [7].

Properties

CAS Number

853029-57-9

Product Name

8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione

IUPAC Name

8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione

Molecular Formula

C20H17BrN6O2

Molecular Weight

453.3 g/mol

InChI

InChI=1S/C20H17BrN6O2/c1-4-5-10-26-16-17(24-19(26)21)25(3)20(29)27(18(16)28)11-15-22-12(2)13-8-6-7-9-14(13)23-15/h6-9H,10-11H2,1-3H3

InChI Key

RCZJXCXNYGHNSR-UHFFFAOYSA-N

SMILES

CC#CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C

Synonyms

1-[(4-Methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine

Canonical SMILES

CC#CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.